(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol is a specialized organic compound classified as an amino alcohol. It features a bromopyridine moiety linked to an amino butanol structure, which contributes to its unique chemical and biological properties. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol belongs to the class of amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group on adjacent carbon atoms. This classification underlines its potential reactivity and utility in various chemical reactions.
The synthesis of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol typically involves the following steps:
In an industrial context, the production may utilize large-scale reactors and continuous flow processes to enhance efficiency and yield. Automation in these processes helps maintain consistent quality across batches.
The molecular formula of (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol is C₈H₁₀BrN₃O, with a molecular weight of approximately 245.12 g/mol. The structure includes a butanol backbone with an amino group and a bromopyridine substituent, which can influence its reactivity and interactions with biological targets.
The compound's specific structural features include:
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol involves its interaction with biological targets such as enzymes or receptors. This interaction can lead to modulation of biological pathways, influencing cellular functions and potentially exhibiting therapeutic effects.
While specific physical properties such as density and boiling point are not readily available, the compound is expected to be soluble in polar solvents due to its alcohol functional group.
Key chemical properties include:
Relevant data from suppliers indicate that this compound can be utilized effectively in synthetic applications due to its versatile reactivity profile .
(2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol has several scientific applications:
This compound's unique properties make it a valuable asset in both research and industrial applications, particularly within the field of medicinal chemistry.
The synthesis of enantiomerically pure (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol (CAS 1807939-43-0) represents a significant challenge in medicinal chemistry due to the compound’s utility as a chiral building block for pharmaceuticals. This R-configured aminobutanol scaffold features a molecular weight of 245.12 g/mol (C₉H₁₃BrN₂O) and is characterized by its chiral center at the C2 position and a 5-bromopyridinyl moiety that serves as an electrophilic handle for further derivatization [1] [5] [9]. Modern synthetic approaches leverage both catalytic asymmetric hydrogenation and radical-mediated cross-coupling strategies to construct this pharmacophore with high enantiomeric excess (ee).
Iridium-Catalyzed Asymmetric Hydrogenation stands as the most industrially viable method for large-scale production. Recent advances utilize tridentate ferrocene-based phosphine ligands with unsymmetrical vicinal diamine scaffolds to achieve exceptional stereocontrol. Under optimized conditions (30 atm H₂, iPrOH or toluene, NaOtBu base), iridium catalysts facilitate the hydrogenation of precursor β-amino ketones like 3-[(5-bromopyridin-2-yl)amino]-1-arylpropan-1-ones. This process delivers R-configured γ-amino alcohols with >99% ee and remarkable turnover numbers (TON) up to 48,500, making it suitable for synthesizing multi-kilogram quantities of key intermediates such as (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol [4]. Critical parameters influencing enantioselectivity include:
Radical Polar Crossover Strategies offer complementary routes to traditional hydrogenation. Chromium-catalyzed asymmetric cross aza-pinacol coupling enables direct coupling between aldehydes and N-sulfonyl imines via an α-amino radical intermediate. This method, developed by Wang and colleagues, achieves excellent diastereo- and enantiocontrol (up to 99% ee) under mild conditions, providing modular access to β-amino alcohols with adjacent stereocenters [6] [10]. Similarly, photoredox-catalyzed reactions employing α-silyl amines or TMSCH₂OPMP generate nucleophilic α-amino or α-hydroxymethyl radicals that add to imines, yielding chiral amino alcohols after deprotection [6]. Electrochemical reductive cross-coupling methods further expand this toolbox by enabling direct cathode-mediated coupling of imines and ketones without exogenous catalysts [6].
Table 1: Enantioselective Methods for Synthesizing R-Aminobutanol Scaffolds
Method | Catalyst System | Precursor | Yield (%) | ee (%) | Key Advantages |
---|---|---|---|---|---|
Asymmetric Hydrogenation | Ir/(RC,SP,RC)-L6 | β-Amino ketones | Up to 99 | >99 | Ultra-high TON (48,500); industrial scalability |
Cr-Catalyzed Cross Coupling | Cr(II)/Chiral ligand | Aldehydes + N-sulfonyl imines | 60-85 | 90-99 | Modular substrate scope; mild conditions |
Photoredox Catalysis | Cr/photoredox dual system | Carbonyls + α-silyl amines | 45-75 | 88-95 | Avoids transition metals; functional group tolerance |
Electrochemical | Cathodic reduction | Imines + ketones | 50-80 | N/A* | Air/moisture insensitive; no catalysts |
The 5-bromopyridinyl motif in (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol provides a versatile site for nucleophilic substitution, enabling transformation into epoxide intermediates essential for nitroimidazooxazine annulation. The synthetic sequence involves regioselective bromine displacement followed by stereospecific epoxide formation from the chiral amino alcohol backbone [2] [7].
Step 1: Alcohol Activation and Sulfamidate FormationThe primary alcohol of the R-aminobutanol scaffold is first activated for nucleophilic displacement. Treatment with SOCl₂ in the presence of imidazole and Et₃N at -40°C generates cyclic sulfamidites in 55-94% yield. Subsequent oxidation using RuCl₃/NaIO₄ affords sulfamidates (e.g., 12a-d in [2]) as stable crystalline solids (66-90% yield). These sulfamidates serve as superior precursors to epoxides due to their configurationally stable chiral centers and selective reactivity at the C1 carbon [2].
Step 2: Epoxide Ring ClosureUnder basic conditions (Cs₂CO₃, DMF, 60°C), sulfamidates undergo intramolecular displacement to form 2-[(5-substituted pyridin-2-yl)oxirane derivatives with complete inversion of configuration at the carbon center. The 5-bromo group on the pyridine ring may be displaced before or after epoxide formation using nitrogen nucleophiles (e.g., amines, azides) or carbon nucleophiles (e.g., cyanide, organozinc reagents), depending on the desired downstream application. This sequence preserves the R-configuration at the original aminobutanol chiral center while generating a new stereocenter in the epoxide ring [2].
Table 2: Synthesis of Functionalized Pyridinyl Epoxides from R-Aminobutanol Scaffolds
Intermediate | Reagents/Conditions | Product | Yield (%) | Stereochemical Outcome |
---|---|---|---|---|
Cyclic Sulfamidite | SOCl₂, imidazole, Et₃N, -40°C, CH₂Cl₂ | 1,2,3-Oxathiazolidine-2-oxide | 55-94 | Retention at C2; S configuration at S center |
Sulfamidate | RuCl₃ (cat.), NaIO₄, CH₃CN/H₂O | N-protected sulfamidate | 66-90 | Retention at both stereocenters |
Functionalized Pyridinyl Epoxide | Cs₂CO₃, DMF, 60°C or NuH, 80°C | 2-[(5-Nu-pyridin-2-yl)oxirane | 70-88 | Inversion at C1; retention at C2 |
The epoxide intermediates derived from (2R)-2-[(5-bromopyridin-2-yl)amino]butan-1-ol enable efficient construction of nitroimidazooxazine cores prevalent in antimicrobial agents. This acid-mediated annulation leverages the nucleophilicity of imidazole nitrogens and the electrophilicity of the epoxide to form fused bicyclic systems [2].
Regioselective Epoxide Ring Opening5-Nitroimidazoles bearing a free N-H group (e.g., metronidazole derivatives) undergo regioselective attack at the less hindered carbon of the pyridinyl epoxide under mild acid catalysis (p-TsOH, CH₃CN, 60°C). This SN₂-type reaction opens the epoxide ring while inverting stereochemistry at the attacked carbon, generating a linear β-nitroimidazolyl alcohol intermediate (75-85% yield). The reaction shows excellent regioselectivity (>20:1) due to electronic bias from the pyridine nitrogen [2].
Cyclodehydration and Oxazine FormationThe secondary alcohol in the β-nitroimidazolyl alcohol intermediate is activated as a mesylate (MsCl, Et₃N) or tosylate, facilitating intramolecular N-alkylation by the pyridine nitrogen. Employing mild bases (K₂CO₃, DMF) at 80°C induces cyclization to yield 6,7-dihydro-5H-imidazo[1,2-a][1,4]oxazine frameworks bearing a nitroimidazolyl substituent at C6. The reaction proceeds with complete retention of configuration at the chiral centers due to the dual inversion mechanism (SN₂ displacement) [2].
Key Stereochemical Considerations
Table 3: Annulation Approaches for Nitroimidazooxazine Formation
Annulation Stage | Reagents/Conditions | Key Intermediate/Product | Yield (%) | Stereochemical Features |
---|---|---|---|---|
Epoxide Ring Opening | 5-Nitroimidazole, p-TsOH, CH₃CN, 60°C | β-Nitroimidazolyl alcohol | 75-85 | New chiral center with inversion |
Alcohol Activation | MsCl or TsCl, Et₃N, 0°C | Mesylate/tosylate intermediate | 90-95 | Retention at all centers |
Cyclodehydration | K₂CO₃, DMF, 80°C | 6-Nitroimidazolyl-5,6,7,7a-tetrahydroimidazo[1,2-a][1,4]oxazine | 65-80 | cis-Fused bicycles from trans-epoxides |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: